
2,2',2''-(2-(4-Aminobenzyl)-1,4,7-triazonane-1,4,7-triyl)triacetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
p-NH2-Bn-NOTA (B-601): 2-S-(4-Aminobenzyl)-1,4,7-triazacyclononane-1,4,7-triacetic acid , is a bifunctional chelating agent. It is widely used in nuclear medicine for radiopharmaceutical applications, particularly in positron emission tomography (PET) imaging. The compound’s ability to form stable complexes with metal ions makes it valuable for diagnostic and therapeutic purposes .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of p-NH2-Bn-NOTA involves multiple steps, including carboxylic acid reduction, bimolecular nucleophilic substitution, hydrolysis, acidolysis, and hydrogenation reduction . The process begins with the reduction of carboxylic acid, followed by nucleophilic substitution to introduce the aminobenzyl group. Subsequent steps involve hydrolysis and acidolysis to form the final product.
Industrial Production Methods: The industrial production of p-NH2-Bn-NOTA focuses on optimizing yield and minimizing the use of toxic reagents. The method avoids harmful chemicals, making it more environmentally friendly and cost-effective .
化学反応の分析
Types of Reactions: p-NH2-Bn-NOTA undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different derivatives.
Reduction: Reduction reactions are used in its synthesis, particularly in the reduction of carboxylic acids.
Substitution: Nucleophilic substitution reactions are crucial in introducing the aminobenzyl group
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like ethyl chloroformate and triethylamine are employed
Major Products: The major products formed from these reactions include various derivatives of p-NH2-Bn-NOTA, which can be used for different applications in nuclear medicine .
科学的研究の応用
Chemistry: p-NH2-Bn-NOTA is used as a chelating agent in coordination chemistry to form stable complexes with metal ions .
Biology: In biological research, it is used for labeling biomolecules, enabling the study of biological processes and interactions .
Medicine: The compound is extensively used in nuclear medicine for PET imaging and radiotherapy. It helps in the diagnosis and treatment of various diseases, including cancer .
Industry: In the industrial sector, p-NH2-Bn-NOTA is used in the production of radiopharmaceuticals and diagnostic agents .
作用機序
p-NH2-Bn-NOTA exerts its effects by forming stable complexes with metal ions. These complexes can be labeled with radioactive isotopes, which are then used for imaging or therapeutic purposes. The compound’s structure allows it to bind selectively to specific molecular targets, facilitating targeted imaging and treatment .
類似化合物との比較
- p-NO2-Bn-DOTA
- Azido-mono-amide-DOTA
- Fmoc-L-Lys-mono-amide-DOTA-tris (t-Bu ester)
Uniqueness: p-NH2-Bn-NOTA is unique due to its high stability and selectivity in forming complexes with metal ions. Its bifunctional nature allows it to be used in a wide range of applications, from diagnostic imaging to therapeutic treatments .
特性
IUPAC Name |
2-[5-[(4-aminophenyl)methyl]-4,7-bis(carboxymethyl)-1,4,7-triazonan-1-yl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N4O6/c20-15-3-1-14(2-4-15)9-16-10-22(12-18(26)27)6-5-21(11-17(24)25)7-8-23(16)13-19(28)29/h1-4,16H,5-13,20H2,(H,24,25)(H,26,27)(H,28,29) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASIIOGDNZILDQE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC(N(CCN1CC(=O)O)CC(=O)O)CC2=CC=C(C=C2)N)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N4O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
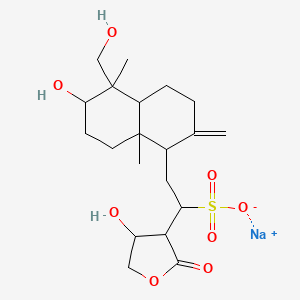
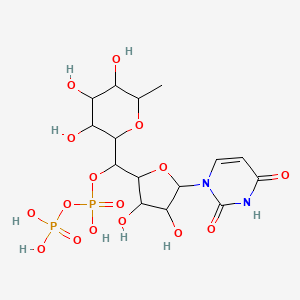
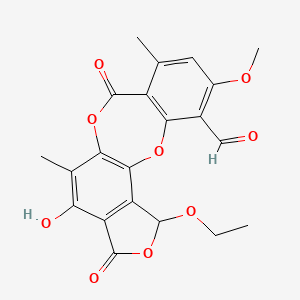
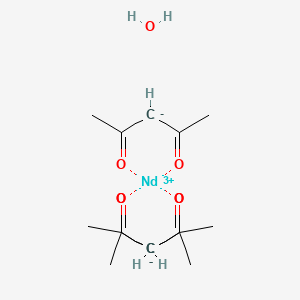
![Card-20(22)-enolide, 3-[(2,6-dideoxy-4-O-beta-D-glucopyranosyl-3-O-methyl-beta-D-xylo-hexopyranosyl)oxy]-5,14-dihydroxy-, (3beta,5beta)-](/img/structure/B12321649.png)
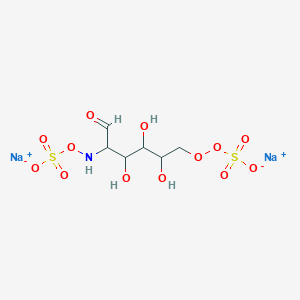
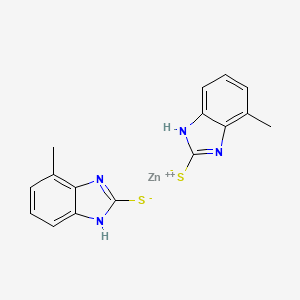

![4a,5,6,7,8,8a-hexahydro-1H-pyrido[4,3-d]pyrimidine-2,4-dione;hydrochloride](/img/structure/B12321667.png)
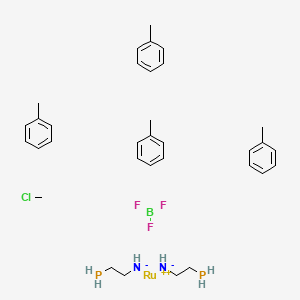
![3H-Indolium,1-[6-[(2,5-dioxo-1-pyrrolidinyl)oxy]-6-oxohexyl]-2-[5-[1-[6-[(2,5-dioxo-1-pyrrolidinyl)oxy]-6-oxohexyl]-1,3-dihydro-3,3-dimethyl-5-sulfo-2H-indol-2-ylidene]-1,3-pentadienyl]-3,3-dimethyl-5-sulfo-, inner salt](/img/structure/B12321673.png)

![(3R,4S)-2-[(1R)-1,2-dihydroxyethyl]oxolane-3,4-diol;(Z)-octadec-9-enoic acid](/img/structure/B12321695.png)
![butan-1-ol;[2,6-di(propan-2-yl)phenyl]imino-(2-methyl-2-phenylpropylidene)molybdenum](/img/structure/B12321698.png)
